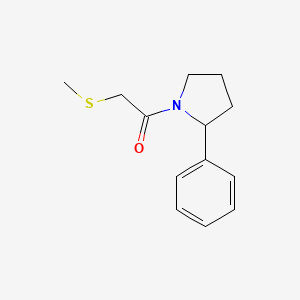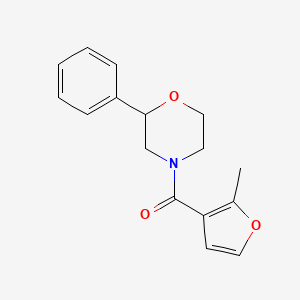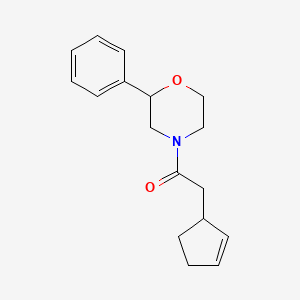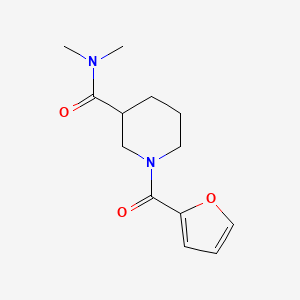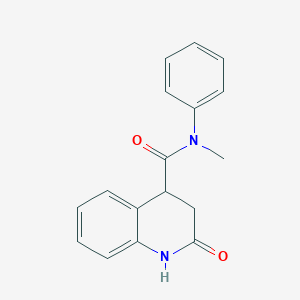
N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide, also known as MQPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQPA is a derivative of quinoline and is known for its ability to inhibit a wide range of enzymes, including serine proteases, cysteine proteases, and metalloproteases.
作用机制
N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibits the activity of enzymes by binding to their active sites and preventing them from carrying out their normal functions. The mechanism of action of N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide is dependent on the type of enzyme that it is inhibiting. For example, N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibits serine proteases by forming a covalent bond with the serine residue in the active site of the enzyme. Similarly, N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibits cysteine proteases by forming a covalent bond with the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects
N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. For example, N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of matrix metalloproteases, which are involved in the breakdown of extracellular matrix proteins. This makes N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide a potential target for the treatment of diseases that involve the breakdown of extracellular matrix proteins, such as cancer and arthritis.
实验室实验的优点和局限性
N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for use in lab experiments. For example, it is a potent inhibitor of a wide range of enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations to the use of N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments. For example, it can be difficult to determine the specificity of N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide for a particular enzyme, as it can inhibit multiple enzymes with similar active sites. Additionally, the covalent bond that N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide forms with enzymes can be difficult to break, making it challenging to study the kinetics of enzyme inhibition.
未来方向
There are several future directions for research on N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide. One potential direction is the development of new drugs based on the structure of N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide. Researchers could use the knowledge gained from studying the mechanism of action of N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide to design more potent and specific inhibitors of enzymes involved in disease progression.
Another future direction is the use of N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide as a tool for studying the role of enzymes in various biological processes. Researchers could use N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide to selectively inhibit specific enzymes and study the effects on cellular processes, such as cell signaling and gene expression.
Finally, researchers could explore the use of N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs for the treatment of various diseases. For example, N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide could be used in combination with chemotherapy drugs to enhance their effectiveness and reduce side effects.
Conclusion
N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that has shown great potential for use in scientific research. Its ability to inhibit a wide range of enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its potential applications in drug development make it a promising target for future research.
合成方法
N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-aminoacetophenone with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride to form the quinoline ring. The resulting compound can be further reacted with N-methylpiperazine and benzoyl chloride to form N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide. Other methods of synthesis include the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst, such as p-toluenesulfonic acid.
科学研究应用
N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of a wide range of enzymes that are involved in the progression of these diseases, making it a potential target for drug development.
属性
IUPAC Name |
N-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19(12-7-3-2-4-8-12)17(21)14-11-16(20)18-15-10-6-5-9-13(14)15/h2-10,14H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFJXBIGJHUEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

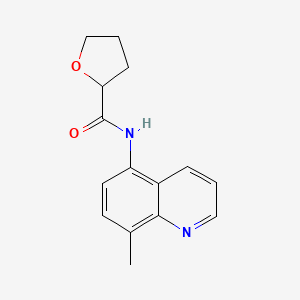
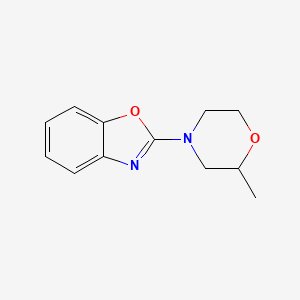
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
